molecular formula C53H106BrNO25 B8106548 N-Boc-PEG23-bromide

N-Boc-PEG23-bromide

Cat. No.: B8106548
M. Wt: 1237.3 g/mol
InChI Key: AHUSCYIGSUBCAF-UHFFFAOYSA-N
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Description

N-Boc-PEG23-bromide is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It contains a bromide group and a tert-butoxycarbonyl (Boc)-protected amino group. The PEG spacer increases the solubility of the compound in aqueous media, making it a valuable tool in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-PEG23-bromide is synthesized through a series of chemical reactions involving the attachment of a bromide group to a PEG chain and the protection of the amino group with a Boc group. The synthetic route typically involves the following steps:

    PEGylation: The PEG chain is functionalized with a bromide group through nucleophilic substitution reactions.

    Boc Protection: The amino group is protected with a Boc group under mild acidic conditions to prevent unwanted reactions during subsequent steps

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes:

    Raw Material Preparation: High-purity PEG and bromide reagents are prepared.

    Reaction Optimization: Reaction conditions such as temperature, pH, and solvent are optimized for maximum yield.

    Purification: The product is purified using techniques like chromatography to remove impurities

Chemical Reactions Analysis

Types of Reactions

N-Boc-PEG23-bromide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromide group acts as a leaving group, allowing nucleophiles to replace it.

    Deprotection: The Boc group can be removed under mild acidic conditions to expose the free amine

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.

    Deprotection: Boc deprotection is usually performed using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature

Major Products Formed

    Substitution Reactions: The major products are PEG derivatives with various functional groups replacing the bromide.

    Deprotection Reactions: The major product is the free amine form of the PEG derivative

Scientific Research Applications

N-Boc-PEG23-bromide has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of PROTACs, which are compounds that induce the degradation of target proteins.

    Biology: Facilitates the study of protein-protein interactions and the development of targeted therapies.

    Medicine: Plays a role in drug delivery systems by enhancing the solubility and stability of therapeutic agents.

    Industry: Used in the development of advanced materials and nanotechnology applications

Mechanism of Action

N-Boc-PEG23-bromide exerts its effects through its role as a linker in PROTACs. The bromide group allows for nucleophilic substitution reactions, enabling the attachment of various functional groups. The Boc-protected amino group can be deprotected to form a free amine, which can then undergo further reactions to form amide bonds with carboxylic acid-bearing biomolecules. This mechanism allows for the selective degradation of target proteins by leveraging the ubiquitin-proteasome system within cells .

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-PEG2-bromide
  • N-Boc-PEG4-bromide
  • N-Boc-PEG8-bromide

Uniqueness

N-Boc-PEG23-bromide is unique due to its long PEG chain, which provides increased solubility and flexibility in aqueous media compared to shorter PEG linkers. This makes it particularly useful in applications requiring high solubility and stability .

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H106BrNO25/c1-53(2,3)80-52(56)55-5-7-58-9-11-60-13-15-62-17-19-64-21-23-66-25-27-68-29-31-70-33-35-72-37-39-74-41-43-76-45-47-78-49-51-79-50-48-77-46-44-75-42-40-73-38-36-71-34-32-69-30-28-67-26-24-65-22-20-63-18-16-61-14-12-59-10-8-57-6-4-54/h4-51H2,1-3H3,(H,55,56)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUSCYIGSUBCAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H106BrNO25
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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